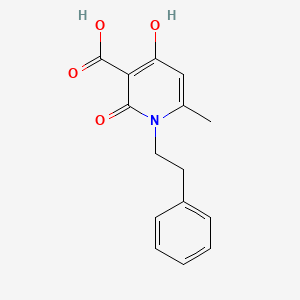
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid is a versatile chemical compound with a molecular weight of 273.28 g/mol . This compound belongs to the class of dihydropyridines, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under mild conditions and yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the use of green synthetic methodologies, which are designed to minimize waste and maximize atom economy . These methods often employ microwave-assisted chemistry to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridones, which have significant biological and pharmaceutical applications .
Aplicaciones Científicas De Investigación
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another compound with similar structural features and biological activities.
Uniqueness
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid stands out due to its unique combination of a dihydropyridine core with a phenethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-2-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-10-9-12(17)13(15(19)20)14(18)16(10)8-7-11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,19,20) |
Clave InChI |
JMLLKYPQOJNZHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1CCC2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


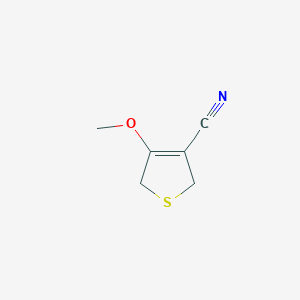
![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)


![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)
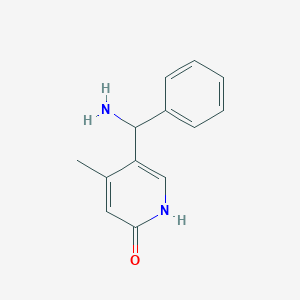

![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)

![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
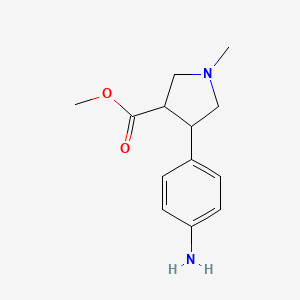
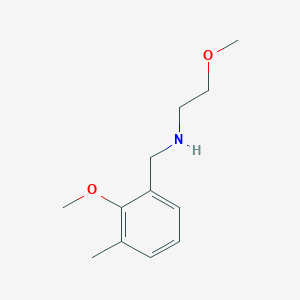
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
